molecular formula C16H18N2O4 B13095864 Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate

Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate

Cat. No.: B13095864
M. Wt: 302.32 g/mol
InChI Key: SYGVYOHOTMJSRO-UHFFFAOYSA-N
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Description

Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused to an isoindoline moiety. Key functional groups include a tert-butyl carbamate (Boc) protecting group, a ketone (3'-oxo), and a formyl (5'-formyl) substituent. These groups confer unique reactivity, making the compound valuable in medicinal chemistry for further derivatization, such as cross-coupling or condensation reactions.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 5-formyl-3-oxospiro[2H-isoindole-1,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)12-5-4-10(7-19)6-11(12)13(20)17-16/h4-7H,8-9H2,1-3H3,(H,17,20)

InChI Key

SYGVYOHOTMJSRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=C(C=C3)C=O)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining its structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
  • Key Differences : Replaces the isoindoline ring with isobenzofuran and substitutes the 5'-formyl group with bromine.
  • Implications : Bromine enhances electrophilicity for Suzuki couplings, while the isobenzofuran system reduces ring strain compared to isoindoline. The absence of a ketone or formyl group limits its utility in nucleophilic additions .
(b) Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
  • Key Differences : Features an indoline ring instead of isoindoline and a 4-methoxybenzyl substituent.
  • Implications: The electron-donating methoxy group stabilizes intermediates in acid-catalyzed deprotection (e.g., trifluoroacetic acid cleavage of Boc groups).
(c) (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate
  • Key Differences: Incorporates a pyrazino-oxazine ring system and dual ketone (7',9'-dioxo) groups.
  • Benzyl groups offer steric bulk, influencing enantioselectivity in chiral environments .

Physicochemical and Spectral Properties

Property 5'-Formyl-3'-oxo Derivative 5'-Bromo Analog Indoline-2'-one Analog
Polarity High (formyl, ketone) Moderate (bromo) Moderate (ketone, methoxybenzyl)
Reactivity Nucleophilic addition (formyl) Cross-coupling (bromo) Acid-catalyzed deprotection
NMR (1H) ~9.8 ppm (aldehyde proton) N/A ~3.8 ppm (methoxy protons)
Applications Intermediate for hydrazones Suzuki coupling substrate Kinase inhibitor precursor

Research and Industrial Relevance

  • 5'-Formyl-3'-oxo Derivative : The formyl group enables Schiff base formation for drug delivery systems or metal-organic frameworks. Its ketone supports further reductions to alcohols .
  • Bromo Analog : Preferred in high-throughput synthesis for late-stage diversification via cross-coupling .
  • Pyrazino-oxazine Derivatives: Dual ketones enhance binding to metalloenzymes, making them candidates for protease inhibitors .

Biological Activity

Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate (CAS: 64670-47-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, with a molecular weight of 302.33 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Spirocyclic Core : Utilizing azetidine derivatives as starting materials.
  • Introduction of Functional Groups : Employing techniques such as formylation and carboxylation to achieve the desired functional groups.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity across various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
MDA-MB-2316.45
HepG28.12

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly those involving protein kinases. The compound may act as a kinase inhibitor, disrupting cellular signaling processes essential for cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer effects, preliminary investigations suggest antimicrobial properties against various pathogens. The compound has shown efficacy in inhibiting bacterial growth in vitro, indicating potential as an antibacterial agent.

Case Studies

Case studies focusing on the biological activity of similar compounds have provided insights into the potential applications of this compound:

  • Study on Kinase Inhibition : A related compound demonstrated selective inhibition of mTOR signaling pathways, implicating similar mechanisms for our compound in cancer treatment paradigms .
  • Antimicrobial Efficacy : A study reported that spirocyclic compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural analogs could provide therapeutic benefits against infections .

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